molecular formula C26H51NO2 B14390061 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-82-9

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine

Cat. No.: B14390061
CAS No.: 89857-82-9
M. Wt: 409.7 g/mol
InChI Key: DEDYDFNYXGMGKM-UHFFFAOYSA-N
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Description

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine with a dioxolane derivative under controlled conditions. The dinonyl groups are introduced through alkylation reactions, often using dinonyl halides as alkylating agents. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions may require catalysts and are performed under varying temperatures and solvents depending on the nucleophile.

Major Products Formed

Scientific Research Applications

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine finds applications in several scientific fields:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Diphenyl-1,3-dioxolan-4-ylmethyl
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Uniqueness

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to the presence of dinonyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions. This sets it apart from similar compounds that may lack such bulky substituents, leading to different chemical behaviors and applications.

Properties

CAS No.

89857-82-9

Molecular Formula

C26H51NO2

Molecular Weight

409.7 g/mol

IUPAC Name

1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]pyrrolidine

InChI

InChI=1S/C26H51NO2/c1-3-5-7-9-11-13-15-19-26(20-16-14-12-10-8-6-4-2)28-24-25(29-26)23-27-21-17-18-22-27/h25H,3-24H2,1-2H3

InChI Key

DEDYDFNYXGMGKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCCC2)CCCCCCCCC

Origin of Product

United States

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